Séléniure de tantale

Vue d'ensemble

Description

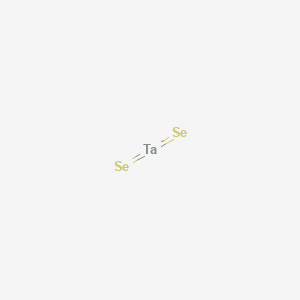

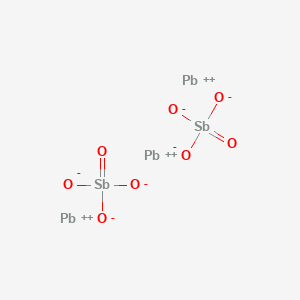

The hexagonal layered crystal structure of Tantalum diselenide constitutes of Se-Ta-Se layers in various stacking arrangements. The layered structure allows lamination or exfoliation of the layers.

Applications De Recherche Scientifique

Absorbeur saturable pour laser à fibre à commutation Q à double longueur d'onde

Le séléniure de tantale (TaSe2) a été utilisé comme absorbeur saturable pour les lasers à fibre à commutation Q à double longueur d'onde . Un absorbeur saturable (SA) multicouche de TaSe2 a été fabriqué en utilisant une exfoliation en phase liquide et un dépôt piloté optiquement . Le SA 2H–TaSe2 préparé a été utilisé avec succès pour un laser à fibre à commutation Q à double longueur d'onde avec une largeur d'impulsion minimale de 2,95 μs et une puissance crête maximale de 64 W .

Matériau photoélectrique

TaSe2, un dichalcogénure de métal de transition en phase 2H (TMD), avec une structure de bande interdite métallique, est un matériau photoélectrique potentiel . Une simulation de la structure de bande de TaSe2 via la méthode ab initio a indiqué sa propriété métallique .

Génération d'ondes térahertz

TaSe2 présente une aptitude à des applications de génération d'ondes térahertz à haute efficacité, à l'échelle micro-nano, telles que les systèmes térahertz sur puce et les sources térahertz micro-nano . Les ondes térahertz possèdent des caractéristiques distinctes, notamment la transitorieté, la cohérence, la faible énergie, la pénétration et la spectroscopie d'empreintes digitales, ce qui les rend bien adaptées à une gamme diversifiée d'applications dans l'inspection de sécurité, les essais non destructifs et la détection environnementale .

Mécanisme D'action

Mode of Action:

TaSe₂ consists of a hexagonal layer of tantalum atoms sandwiched between two layers of selenium atoms. These layers are stacked together via weak van der Waals interactions, forming two-dimensional nanosheets. The electronic structure of TaSe₂ depends on the filling of tantalum’s d orbitals, resulting in metallic behavior . When TaSe₂ interacts with protons during the HER, it facilitates the reduction of protons to form hydrogen gas. This interaction occurs at exposed active sites on the material’s surface.

Biochemical Pathways:

The HER pathway involves the adsorption of protons (H⁺) onto the surface of TaSe₂. The material’s basal-plane sites play a crucial role in accelerating electrode kinetics and enhancing charge transfer. As a result, TaSe₂ optimizes its morphologies during the HER process, leading to improved intrinsic electrocatalytic performance .

Propriétés

IUPAC Name |

bis(selanylidene)tantalum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Se.Ta | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYJABVNLJXJBTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

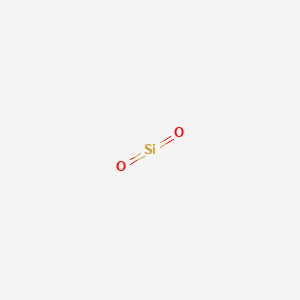

[Se]=[Ta]=[Se] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Se2Ta | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6065210 | |

| Record name | Tantalum selenide (TaSe2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12039-55-3 | |

| Record name | Tantalum selenide (TaSe2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12039-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tantalum selenide (TaSe2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012039553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tantalum selenide (TaSe2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tantalum selenide (TaSe2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tantalum diselenide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.713 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B88015.png)